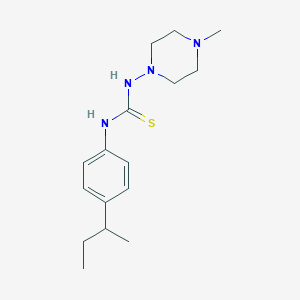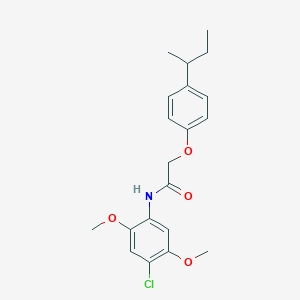
2-(4-biphenylylacetyl)-N-(4-nitrophenyl)hydrazinecarbothioamide
説明
2-(4-biphenylylacetyl)-N-(4-nitrophenyl)hydrazinecarbothioamide, also known as BNIT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BNIT is a thiosemicarbazone derivative that has been synthesized through several methods, and its mechanism of action has been studied in detail.
作用機序
The mechanism of action of 2-(4-biphenylylacetyl)-N-(4-nitrophenyl)hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. 2-(4-biphenylylacetyl)-N-(4-nitrophenyl)hydrazinecarbothioamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2-(4-biphenylylacetyl)-N-(4-nitrophenyl)hydrazinecarbothioamide has been found to have several biochemical and physiological effects. 2-(4-biphenylylacetyl)-N-(4-nitrophenyl)hydrazinecarbothioamide has been shown to decrease the levels of reactive oxygen species (ROS) in cells, which can protect cells from oxidative stress. 2-(4-biphenylylacetyl)-N-(4-nitrophenyl)hydrazinecarbothioamide has also been shown to increase the levels of glutathione, a potent antioxidant, in cells. In addition, 2-(4-biphenylylacetyl)-N-(4-nitrophenyl)hydrazinecarbothioamide has been found to increase the levels of p53, a tumor suppressor protein, in cancer cells.
実験室実験の利点と制限
One advantage of using 2-(4-biphenylylacetyl)-N-(4-nitrophenyl)hydrazinecarbothioamide in lab experiments is its potential for use as a therapeutic agent in cancer and infectious disease research. 2-(4-biphenylylacetyl)-N-(4-nitrophenyl)hydrazinecarbothioamide has been shown to have potent antiviral and anticancer activity, making it a promising candidate for drug development. However, one limitation of using 2-(4-biphenylylacetyl)-N-(4-nitrophenyl)hydrazinecarbothioamide in lab experiments is its toxicity. 2-(4-biphenylylacetyl)-N-(4-nitrophenyl)hydrazinecarbothioamide has been found to be toxic to normal cells at high concentrations, which may limit its use in clinical settings.
将来の方向性
Several future directions for research on 2-(4-biphenylylacetyl)-N-(4-nitrophenyl)hydrazinecarbothioamide include further studies on its mechanism of action, optimization of its synthesis methods, and development of 2-(4-biphenylylacetyl)-N-(4-nitrophenyl)hydrazinecarbothioamide derivatives with improved efficacy and reduced toxicity. In addition, 2-(4-biphenylylacetyl)-N-(4-nitrophenyl)hydrazinecarbothioamide could be studied for its potential applications in other fields, such as immunology and inflammation research.
Conclusion
In conclusion, 2-(4-biphenylylacetyl)-N-(4-nitrophenyl)hydrazinecarbothioamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 2-(4-biphenylylacetyl)-N-(4-nitrophenyl)hydrazinecarbothioamide has been synthesized through several methods, and its mechanism of action has been studied in detail. 2-(4-biphenylylacetyl)-N-(4-nitrophenyl)hydrazinecarbothioamide has been found to have potent antiviral and anticancer activity, making it a promising candidate for drug development. However, its toxicity may limit its use in clinical settings. Further research is needed to fully understand the potential applications of 2-(4-biphenylylacetyl)-N-(4-nitrophenyl)hydrazinecarbothioamide and to optimize its use in lab experiments.
科学的研究の応用
2-(4-biphenylylacetyl)-N-(4-nitrophenyl)hydrazinecarbothioamide has been studied for its potential applications in various fields, including cancer research, infectious disease research, and neurodegenerative disease research. 2-(4-biphenylylacetyl)-N-(4-nitrophenyl)hydrazinecarbothioamide has been found to inhibit the growth of cancer cells, including breast cancer, lung cancer, and leukemia. 2-(4-biphenylylacetyl)-N-(4-nitrophenyl)hydrazinecarbothioamide has also been shown to have antiviral activity against hepatitis C virus and dengue virus. In addition, 2-(4-biphenylylacetyl)-N-(4-nitrophenyl)hydrazinecarbothioamide has been studied for its potential neuroprotective effects in Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
1-(4-nitrophenyl)-3-[[2-(4-phenylphenyl)acetyl]amino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c26-20(14-15-6-8-17(9-7-15)16-4-2-1-3-5-16)23-24-21(29)22-18-10-12-19(13-11-18)25(27)28/h1-13H,14H2,(H,23,26)(H2,22,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCFAGVTOCRDKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NNC(=S)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(biphenyl-4-ylacetyl)-N-(4-nitrophenyl)hydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-chlorophenyl)-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]propanamide](/img/structure/B4118844.png)
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-2-pyridinecarboxamide](/img/structure/B4118846.png)
![1-(4-chlorophenyl)-N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4118850.png)
![N-(4-methoxy-2-nitrophenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4118868.png)
![1-(4-fluorophenyl)-4-({1-[(4-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)piperazine](/img/structure/B4118872.png)
![4-methyl-3-({[(4-nitrophenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B4118881.png)
![isopropyl 4-({[(4-sec-butylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4118882.png)
![2-({N-(5-chloro-2-methoxyphenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B4118888.png)

![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B4118899.png)

![1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4118916.png)
![2-{[(4-sec-butylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4118924.png)
